7-Bromo-1H-indazole-3-carboxylic acid

Overview

Description

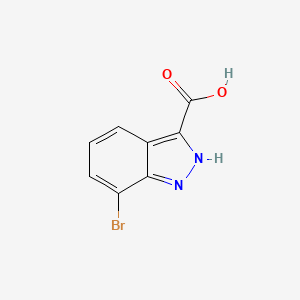

“7-Bromo-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 885278-71-7 . It has a linear formula of C8H5BrN2O2 . The compound is an off-white solid .

Molecular Structure Analysis

The molecular weight of “7-Bromo-1H-indazole-3-carboxylic acid” is 241.04 . The InChI code for the compound is 1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) .

Physical And Chemical Properties Analysis

“7-Bromo-1H-indazole-3-carboxylic acid” is an off-white solid . The compound has a linear formula of C8H5BrN2O2 , and its molecular weight is 241.04 .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1H-indazole-3-carboxylic acid: is a valuable compound in medicinal chemistry due to its indazole core, which is a common motif in pharmacologically active molecules. Indazole derivatives have been explored for their anti-inflammatory , antimicrobial , anti-HIV , and anticancer properties. This compound can serve as a precursor in the synthesis of various indazole-based drugs, potentially leading to new treatments for a range of diseases.

Agriculture

In the agricultural sector, indazole derivatives, including those related to 7-Bromo-1H-indazole-3-carboxylic acid , are being investigated for their herbicidal activities . They may act as auxin receptor protein antagonists, providing a new approach to weed control that could enhance crop yields and contribute to food security.

Biochemistry

In biochemistry, 7-Bromo-1H-indazole-3-carboxylic acid can be used to study enzyme interactions and inhibition . Its derivatives have been applied in producing inhibitors for enzymes like HIV protease and acetylcholinesterase, which are crucial in understanding biochemical pathways and developing therapeutic agents.

Pharmacology

The pharmacological applications of 7-Bromo-1H-indazole-3-carboxylic acid are vast. It serves as a building block for the synthesis of compounds with potential antitumor, anti-inflammatory, and antidepressant activities . Its role in the development of new pharmacological agents continues to be an area of active research.

Analytical Chemistry

In analytical chemistry, 7-Bromo-1H-indazole-3-carboxylic acid and its derivatives are used in the development of analytical methods, such as HPLC and LC-MS, to quantify and qualify pharmaceuticals and other indazole-containing compounds .

Chemical Engineering

This compound is involved in the synthesis of complex molecules, showcasing its importance in chemical engineering processes. It’s used in the development of new synthetic routes and methodologies, which are essential for the production of pharmaceuticals and fine chemicals .

Safety and Hazards

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the future directions for “7-Bromo-1H-indazole-3-carboxylic acid” and similar compounds may involve further exploration of their pharmacological activities and development of synthesis methods.

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 7-bromo-1h-indazole-3-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have potential roles in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and modulate the activity of their target enzymes or proteins . This interaction with the targets leads to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Given its potential role as a kinase inhibitor , it can be inferred that it may affect pathways involving these kinases. Kinases play crucial roles in signal transduction and regulation of cellular activities, so their inhibition can have significant downstream effects.

Result of Action

Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

properties

IUPAC Name |

7-bromo-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGTNVPWFFHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652946 | |

| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885278-71-7 | |

| Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)